molecular formula C17H18ClNO2 B2625619 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797556-28-5

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2625619
CAS No.: 1797556-28-5
M. Wt: 303.79
InChI Key: KHDNKLKYFAFPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide compounds are a significant scaffold in medicinal chemistry and are frequently investigated for their potential biological activities. Structurally related compounds have been studied as inhibitors for various enzymes, such as urease, with potential research applications in studying conditions like peptic ulcers and kidney stones . Furthermore, similar N-substituted benzamide compounds have shown promise in antiparasitic research, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (Sleeping Sickness) . The specific substitution pattern on the benzamide core, including the 3-chloro benzoyl ring and the 2-methylphenyl aniline ring with a methoxyethyl linker, is designed to modulate the compound's properties for specific research applications. Researchers value this family of compounds for their drug-like features and potential permeability, which can be critical for investigating targets within the central nervous system . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-6-3-4-9-15(12)16(21-2)11-19-17(20)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNKLKYFAFPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediates. One common method involves the acylation of a substituted aniline with a chloro-substituted benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide 3-Cl benzoyl; 2-methoxy-2-(2-methylphenyl)ethyl 325.81 Unspecified, likely medicinal/coordination chemistry N/A
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054) 3-Cl benzoyl; 2-oxoethyl with phenylethylamino ~350 (estimated) GPR139 agonist (low nM affinity/potency)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl; 2-hydroxy-1,1-dimethylethyl 207.27 N,O-bidentate directing group for C–H activation
3-Chloro-N-(diethylcarbamothioyl)benzamide 3-Cl benzoyl; diethylcarbamothioyl 286.79 Forms square-planar Ni(II) complexes
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-amino-4-methoxybenzoyl; 3-chloro-2-methylphenyl 290.74 Density: 1.304 g/cm³; storage at room temp
3-Methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide 3-methylbenzoyl; trichloroethyl with thiourea linkage 432.76 Potential agrochemical/pharmaceutical use

Key Comparisons

Bioactivity and Receptor Targeting The GPR139 agonist (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide () shares the 3-chlorobenzoyl core but replaces the methoxy/methylphenyl chain with a phenylethylamino-oxoethyl group. This structural variation enables selective receptor binding, highlighting the role of the ethylamine moiety in target engagement . In contrast, 3-chloro-N-(diethylcarbamothioyl)benzamide () forms stable Ni(II) complexes due to its thiourea group, demonstrating utility in coordination chemistry rather than direct biological activity .

Synthetic and Structural Features N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () is synthesized via benzoyl chloride/acid reactions with amino alcohols, a method likely applicable to the target compound. Its hydroxy-dimethyl group facilitates metal-catalyzed C–H functionalization, unlike the methoxy group in the target compound, which may prioritize steric effects over coordination .

Physicochemical Properties Chlorine substituents (e.g., in the target compound and analogs) increase lipophilicity, impacting membrane permeability. Methoxy groups (target compound, ) balance this with moderate hydrophilicity .

Applications in Drug Development

  • While the target compound’s applications are unspecified, analogs like the GPR139 agonist () and isoxazole/thioether derivatives () suggest roles in CNS disorders, antiviral therapies, or cancer treatment. Structural variations in the ethyl chain (e.g., methoxy vs. oxadiazole) modulate target selectivity .

Biological Activity

3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20ClN O2
  • Molecular Weight : 293.79 g/mol
  • CAS Number : 13091993 (for reference purposes)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

Recent research has highlighted the compound's inhibitory effects on certain enzymes, particularly urease. The enzyme urease is significant in various biological processes and is a target for drug development due to its role in conditions such as kidney stones and urinary tract infections.

Table 1: Urease Inhibition Activity of this compound

CompoundIC50 (µM)Reference
This compound0.0019 ± 0.0011
Thiourea (Standard)4.7455 ± 0.0545

The above data indicates that the compound exhibits significantly lower IC50 values compared to the standard thiourea, suggesting a potent inhibitory effect on urease.

The exact mechanism by which this compound exerts its biological activity is still under investigation. However, preliminary studies suggest that the presence of the chloro and methoxy groups may enhance its binding affinity to the active site of urease, leading to effective inhibition.

Case Studies and Research Findings

  • Urease Inhibitor Development :
    A study focused on synthesizing derivatives of benzamide compounds revealed that those similar to this compound showed exceptional urease inhibitory activity. The research emphasized the importance of structural modifications in enhancing biological efficacy .
  • Molecular Docking Studies :
    In silico investigations involving molecular docking have provided insights into how this compound interacts with target enzymes at a molecular level. These studies suggest favorable binding interactions that could lead to the development of new therapeutics targeting urease and potentially other enzymes involved in metabolic pathways .

Potential Therapeutic Applications

Given its potent enzyme inhibition properties, this compound holds promise for therapeutic applications in:

  • Kidney Health : As a urease inhibitor, it may help manage conditions associated with urea metabolism.
  • Antimicrobial Treatments : By inhibiting urease, it could potentially enhance the efficacy of existing antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of benzamide derivatives typically involves condensation reactions between acyl chlorides and amines. For this compound, a multi-step approach is recommended:

Acylation : React 3-chlorobenzoyl chloride with 2-methoxy-2-(2-methylphenyl)ethylamine under inert conditions (N₂ atmosphere) in anhydrous dichloromethane.

Catalysis : Use triethylamine (1.5 equiv.) as a base to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of acyl chloride to amine) and temperature maintenance (0–5°C during initial mixing) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • FT-IR : Focus on the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). The methoxy group (C–O–C) appears at ~1250 cm⁻¹ .
  • ¹H/¹³C NMR : In CDCl₃, the amide proton (NH) resonates at δ 8.2–8.5 ppm. The methoxy group (OCH₃) appears as a singlet at δ 3.3–3.5 ppm, while aromatic protons from the 2-methylphenyl group show splitting patterns between δ 6.8–7.4 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with accurate mass matching (±5 ppm tolerance).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, particularly regarding stereochemistry or substituent orientation?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from a saturated ethanol solution at 4°C to obtain single crystals.
  • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. For this compound, expect monoclinic symmetry (space group P2₁/c) with unit cell parameters similar to related benzamides (e.g., a ≈ 14.6 Å, b ≈ 8.4 Å, c ≈ 22.4 Å, β ≈ 98.2°) .
  • Refinement : Use SHELXL (for small molecules) or SHELXS (for structure solution) to refine atomic coordinates. Pay attention to torsional angles around the methoxy and methylphenyl groups to confirm substituent orientation .

Q. What strategies address discrepancies between computational modeling and experimental crystallographic data?

Methodological Answer:

  • DFT Optimization : Compare crystallographic bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects.
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) that distort the gas-phase computational model. Use CrystalExplorer to visualize these interactions .
  • Thermal Motion : Check ADPs (Atomic Displacement Parameters) in crystallographic data; high thermal motion in flexible groups (e.g., methoxy) may explain deviations .

Q. How can researchers design experiments to evaluate biological activity while controlling for structural analog interference?

Methodological Answer:

  • Bioassay Design : Test the compound against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination). Include analogs (e.g., 3-chloro-N-(4-phenylaminophenyl)benzamide) as controls to isolate structure-activity relationships .
  • HPLC Purity Checks : Ensure >98% purity (C18 column, acetonitrile/water mobile phase) to exclude confounding effects from synthesis byproducts.
  • Molecular Docking : Compare binding affinities with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Validate results with site-directed mutagenesis if IC₅₀ values conflict with docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.